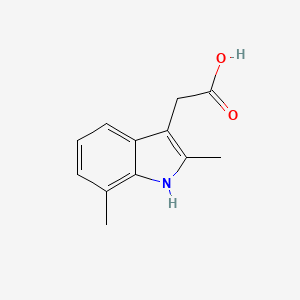

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid

説明

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 7 of the indole ring and an acetic acid moiety attached to the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid typically involves the condensation of 2,7-dimethylindole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

化学反応の分析

Types of Reactions

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indole derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of (2,7-Dimethyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.

類似化合物との比較

Similar Compounds

- (2,7-Dimethyl-1H-indol-3-yl)-ethanamine

- (4-Fluoro-2,7-dimethyl-1H-indol-3-yl)-ethanamine

- (2,7-Dimethyl-1H-indol-3-yl)-ethanol

Uniqueness

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s solubility, reactivity, and biological activity.

生物活性

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₃NO₂ and a molecular weight of approximately 219.24 g/mol. Its structure features a dimethyl substitution at the 2 and 7 positions of the indole ring and an acetic acid functional group at the 3 position. This unique arrangement contributes to its distinct biological activities compared to other indole derivatives.

The biological activity of this compound involves interactions with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects:

- Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation, potentially reducing tumor growth. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including colon (HT-29) and lung (H460) carcinoma cells .

- Antimicrobial Properties : Research indicates that this compound exhibits promising antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest strong efficacy against these pathogens .

- Anti-inflammatory Effects : The indole structure is known to influence inflammatory pathways, suggesting that this compound may help modulate inflammatory responses in various conditions.

Anticancer Studies

A study investigating the effects of various indole derivatives found that this compound exhibited significant cytotoxicity against colon and lung cancer cell lines. The MTT assay demonstrated that this compound could effectively reduce cell viability in these cancer types .

Antimicrobial Activity

The antimicrobial efficacy was evaluated through MIC tests against common bacterial strains. The results indicated that the compound had a low MIC value against S. aureus, particularly against methicillin-resistant strains (MRSA), highlighting its potential as an antibacterial agent .

Anti-inflammatory Potential

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. These effects are hypothesized to arise from its ability to modulate signaling pathways involved in inflammation.

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:

- Colon Cancer Treatment : A clinical trial assessed the efficacy of indole derivatives in patients with advanced colon cancer. Results indicated that certain compounds led to a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy .

- Infection Control : A study on the use of indole derivatives for treating bacterial infections showed promising results in patients with resistant infections, leading to significant reductions in bacterial load without severe side effects .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Drug Development : Further studies are needed to optimize the pharmacokinetic properties of this compound for use as a therapeutic agent.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities could provide insights into its role in various disease processes.

特性

IUPAC Name |

2-(2,7-dimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-3-5-9-10(6-11(14)15)8(2)13-12(7)9/h3-5,13H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNVPHNEFPHGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281373 | |

| Record name | 1h-indole-3-acetic acid, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5435-41-6 | |

| Record name | 2,7-Dimethyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-indole-3-acetic acid, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。